molecular formula C20H15N3O3 B2699264 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 854039-16-0

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2699264
CAS RN: 854039-16-0
M. Wt: 345.358
InChI Key: AVVJDEOEMFCVIJ-UHFFFAOYSA-N
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Description

“3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of benzofuro[3,2-d]pyrimidin-4(3H)-one .


Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The molecular structure of “3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” has been confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .


Chemical Reactions Analysis

The iminophosphorane in the synthesis process also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .

Scientific Research Applications

Anti-Fibrotic Activity

The compound exhibits promising anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

E–Z Isomerization Control

Functionalized 3-benzylidene-indolin-2-ones, including our compound of interest, exhibit controlled E–Z isomeric motion. Researchers have explored this phenomenon under various solvents, temperature conditions, and light sources. Additionally, effective enhancement of light irradiance in microfluidic photoreactor conditions has been observed, making this compound relevant for optoelectronic applications .

Fluorescent Benzofuro[2,3-c]pyridines

A Pd-catalyzed tandem reaction involving 2-(cyanomethoxy)chalcones and thiophenes leads to the synthesis of diverse 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines. These fluorescent compounds hold promise for applications in materials science, imaging, and sensing .

Antitumor Potential

Given the diverse biological activities associated with pyrimidine derivatives, it is plausible that our compound could also demonstrate antitumor effects. However, rigorous preclinical and clinical studies are essential to confirm its efficacy in cancer therapy.

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-17(23-10-9-13-5-1-3-7-15(13)23)11-22-12-21-18-14-6-2-4-8-16(14)26-19(18)20(22)25/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJDEOEMFCVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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